[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid
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Overview
Description
[2-(Trifluoromethyl)-1H-indol-5-yl]boronic acid: is a boronic acid derivative that features an indole ring substituted with a trifluoromethyl group at the 2-position and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid typically involves the introduction of the trifluoromethyl group and the boronic acid moiety onto the indole ring. One common method involves the trifluoromethylation of indole derivatives followed by borylation. For instance, the trifluoromethylation can be achieved using reagents such as CF3SO2Na under metal-free conditions . The borylation step can be performed using palladium-catalyzed cross-coupling reactions with boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)-1H-indol-5-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include boronic esters, difluoromethyl-indole derivatives, and halogenated indole compounds. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid is used as a building block in the synthesis of various organic compounds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, while the boronic acid group can form reversible covalent bonds with biological targets, making it useful in enzyme inhibition studies .
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and electronic devices. Its ability to participate in cross-coupling reactions makes it a valuable component in the synthesis of complex organic materials .
Mechanism of Action
The mechanism of action of [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted indoles and boronic acids, such as:
- 2-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
What sets [2-(trifluoromethyl)-1H-indol-5-yl]boronic acid apart is the combination of the indole ring with both trifluoromethyl and boronic acid groups. This unique structure provides a versatile platform for the synthesis of a wide range of derivatives with enhanced chemical and biological properties. The presence of the trifluoromethyl group increases the compound’s stability and lipophilicity, while the boronic acid group allows for reversible covalent interactions with biological targets, making it a valuable tool in medicinal chemistry and materials science .
Properties
CAS No. |
1236071-90-1 |
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Molecular Formula |
C9H7BF3NO2 |
Molecular Weight |
229 |
Purity |
83 |
Origin of Product |
United States |
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